N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester
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Overview
Description
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is a complex organic compound used primarily in scientific research. It is a derivative of Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is often utilized as an intermediate in the synthesis of various chemical substances and has applications in multiple fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester typically involves multiple stepsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to remove protective groups or reduce functional groups.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antifibrinolytic therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by blocking the lysine binding sites of plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This action helps in reducing fibrinolysis and stabilizing blood clots .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- N-(1,1-Dimethylethoxy)carbonyl N-(4-Hydroxymethylcyclohexyl)methyl-tranexamic Acid Methyl Ester
Uniqueness
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C28H53NO5Si |
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Molecular Weight |
511.8 g/mol |
IUPAC Name |
methyl 4-[[[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H53NO5Si/c1-27(2,3)34-26(31)29(19-22-14-16-24(17-15-22)25(30)32-7)18-21-10-12-23(13-11-21)20-33-35(8,9)28(4,5)6/h21-24H,10-20H2,1-9H3 |
InChI Key |
SUZGDZDOCHLGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC(CC1)CO[Si](C)(C)C(C)(C)C)CC2CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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